3,5-Dibromo-4-chloropyridine
Overview
Description
“3,5-Dibromo-4-chloropyridine” is a chemical compound with the molecular formula C5H2Br2ClN . It has an average mass of 271.337 Da and a monoisotopic mass of 268.824249 Da .
Synthesis Analysis
The synthesis of “this compound” involves lithiation with lithium diisopropylamide. Upon subsequent reaction with electrophiles, it yields 4-alkyl-3,5-dibromopyridines .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring which is a heterocyclic compound. The pyridine ring in this compound is substituted at the 3rd and 5th positions with bromine atoms and at the 4th position with a chlorine atom .
Chemical Reactions Analysis
“this compound” undergoes lithiation with lithium diisopropylamide. On subsequent reaction with electrophiles, it yields 4-alkyl-3,5-dibromopyridines .
Physical and Chemical Properties Analysis
“this compound” has a density of 2.1±0.1 g/cm³. It has a boiling point of 256.4±35.0 °C at 760 mmHg. The vapour pressure is 0.0±0.5 mmHg at 25°C. The enthalpy of vaporization is 47.4±3.0 kJ/mol. The flash point is 108.8±25.9 °C .
Scientific Research Applications
1. Catalytic Processes
In the realm of catalysis, 3,5-Dibromo-4-chloropyridine serves as a starting material for various transformations. For example, Jianguo Ji, Tao Li, and W. Bunnelle (2003) utilized this compound in a palladium-Xantphos complex-catalyzed amination reaction to produce 5-amino-2-chloropyridine with high yield and selectivity (Ji, Li, & Bunnelle, 2003).
2. Deprotonation Studies
Haçan Awad et al. (2004) explored the deprotonation of chloropyridines using lithium magnesates, where this compound and related compounds were key subjects to understand the reaction mechanisms and outcomes (Awad et al., 2004).
3. Luminescence Sensitization
Research by Michael R. George et al. (2006) focused on europium(III) pyridine-2,6-dicarboxylate complexes, where the substitution at the 3,5 positions in the pyridine ring, including the use of this compound, was studied for sensitization of Eu3+ luminescence in various applications (George et al., 2006).
4. Synthesis of Polyazamacrocycles
A. Averin et al. (2005) investigated the palladium-catalyzed amination of 3,5-dihalopyridines including this compound. Their study led to the creation of new families of pyridine-containing macrocycles, illustrating the compound's utility in synthesizing complex molecular structures (Averin et al., 2005).
5. Photophysical Property Analysis
Research by T. K. Khan, M. R. Rao, and M. Ravikanth (2010) on nucleophilic substitution reactions highlighted the significance of this compound in altering photophysical properties of boron-dipyrromethenes, contributing to the development of new classes of dyes with specific characteristics (Khan, Rao, & Ravikanth, 2010).
6. Structural Analysis in Crystallography
The work of M. AlDamen and S. Haddad (2011) illustrates the utility of this compound in crystallographic studies, particularly in understanding nonclassical noncovalent interactions in crystal structures (AlDamen & Haddad, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that halogenated pyridines, like 3,5-dibromo-4-chloropyridine, are often used as intermediates in the synthesis of various organic compounds . These compounds can interact with a wide range of biological targets depending on the specific structures they are incorporated into.
Mode of Action
The mode of action of this compound is largely dependent on the context of its use. As an intermediate in organic synthesis, its role is to facilitate the formation of carbon-carbon bonds via cross-coupling reactions . For instance, in Suzuki-Miyaura cross-coupling, it can react with organoboron reagents in the presence of a palladium catalyst to form new carbon-carbon bonds .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It also exhibits inhibitory activity against CYP1A2, an important enzyme involved in drug metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity in synthetic reactions can be affected by factors such as temperature, solvent, and the presence of catalysts . In biological systems, factors such as pH and the presence of other metabolites can potentially influence its activity .
Properties
IUPAC Name |
3,5-dibromo-4-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXHPEUZNXWWCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355736 | |
Record name | 3,5-dibromo-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13626-17-0 | |
Record name | 3,5-dibromo-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dibromo-4-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 3,5-dibromo-4-chloropyridine in the synthesis of chiral DMAP derivatives?
A1: this compound serves as a crucial starting material for creating diverse DMAP derivatives. Its structure allows for modifications at the 3- and 5-positions of the pyridine ring, which is key to introducing chiral elements. These chiral DMAP derivatives are then explored for their potential as catalysts in asymmetric reactions. []
Q2: How does the structural modification of DMAP derivatives, starting from this compound, impact their catalytic activity?
A2: The research focuses on incorporating structural features that encourage intramolecular cation-π interactions within the catalyst design. [] These interactions are hypothesized to play a role in enhancing enantioselectivity during catalytic reactions. By modifying the 3- and 5-positions of the pyridine ring, derived from this compound, researchers can fine-tune the catalyst's structure to optimize these interactions and ultimately influence its effectiveness in asymmetric catalysis.
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